2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Description

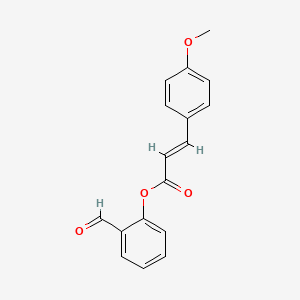

2-Formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a chalcone-like scaffold. Its structure comprises two aromatic rings: Ring A (2-formylphenyl) with an aldehyde group at the ortho position and Ring B (4-methoxyphenyl) substituted with a methoxy group at the para position. This compound is structurally related to chalcones, a class of molecules studied for their antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Properties

IUPAC Name |

(2-formylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-15-9-6-13(7-10-15)8-11-17(19)21-16-5-3-2-4-14(16)12-18/h2-12H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNVWIQSYRHMNY-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, a compound of interest in organic and medicinal chemistry, has been investigated for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can be represented as follows:

This compound features a formyl group attached to a phenyl ring, along with a methoxy group and an α,β-unsaturated carbonyl system, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus , suggesting potential applications in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of 2-Formylphenyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study: Anticancer Effects

In a study conducted by Murugavel et al., the compound was tested on MCF-7 cells, resulting in a significant decrease in cell viability at concentrations above 20 µM. The study utilized flow cytometry to analyze apoptosis, revealing an increase in early apoptotic cells when treated with the compound .

The biological activity of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is attributed to its ability to interact with specific molecular targets. For antimicrobial effects, it is believed to disrupt bacterial cell membrane integrity or inhibit critical enzymes involved in cell wall synthesis. In cancer cells, the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-formylphenyl (2E)-3-(4-chlorophenyl)prop-2-enoate, the methoxy substitution enhances the lipophilicity and potentially increases bioavailability and therapeutic efficacy .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | Moderate | High |

| 2-Formylphenyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Low | Moderate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with modifications in substituents, ester groups, or aromatic rings. Key comparisons are outlined below:

Antimicrobial and NLO Activity Comparisons

- Methyl (2E)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate (MFMSC): This sulfonamide-containing analog demonstrates broad antimicrobial activity against E. coli and S. aureus. Its enhanced bioactivity is attributed to the sulfonamido group, which improves membrane penetration. In contrast, the target compound’s aldehyde group may favor covalent interactions with microbial enzymes .

- Methyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate (HMDB0030752): This UV-stabilizing compound lacks the 2-formylphenyl group but shares the 4-methoxyphenylprop-2-enoate moiety.

Electronic and Spectroscopic Properties

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Substitution of the formyl group with a cyano group increases electron-withdrawing effects, enhancing NLO responses. The target compound’s aldehyde group may offer intermediate polarization, balancing reactivity and stability .

- Methyl (2E)-3-(naphthalen-1-yl)prop-2-enoate: Replacing the 4-methoxyphenyl group with a naphthyl group shifts UV-Vis absorption maxima to longer wavelengths (λmax = 320 nm vs. 290 nm for the target compound), demonstrating the role of extended conjugation in optical properties .

Tabulated Comparison of Key Compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving sulfonamide intermediates or esterification of precursor acids. For example, structurally similar derivatives (e.g., methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-arylprop-2-enoates) are synthesized by slow evaporation solution growth techniques, enabling crystallization at room temperature. Characterization typically follows via FT-IR, NMR (¹H and ¹³C), and single-crystal X-ray diffraction (SCXRD) to confirm regioselectivity and stereochemistry .

Q. How should researchers characterize this compound spectroscopically and structurally?

- Methodological Answer :

- Spectroscopy : Use FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, formyl C=O at ~2800 cm⁻¹). ¹H NMR can resolve the (2E)-configuration via coupling constants (J ≈ 15–16 Hz for trans-alkene protons) .

- Crystallography : SCXRD with SHELXL (for refinement) and ORTEP (for visualization) is critical. For example, hydrogen-bonded supramolecular networks in analogous compounds are resolved using SHELX-2018/3, with anisotropic displacement parameters refined via full-matrix least-squares .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear P95/N95 respirators for particulate protection and OV/AG-P99 cartridges for vapor exposure. Use nitrile gloves and chemical-resistant lab coats .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can data inconsistencies during crystallographic refinement be addressed using SHELXL?

- Methodological Answer : Common issues like twinning, disorder, or poor data resolution require iterative refinement. For example:

- Twinning : Use TWIN and BASF commands in SHELXL to model twin domains.

- Disorder : Apply PART and SUMP restraints to split occupancy between disordered atoms. Validate via R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What computational strategies predict the electronic and biological properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 09/16. Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges to predict reactivity .

- Molecular Docking : Use AutoDock Vina or GOLD to dock the compound into target proteins (e.g., penicillin-binding proteins). Validate binding poses via RMSD (<2.0 Å) and Gibbs free energy (ΔG ≤ -7 kcal/mol) .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like C(6) chains or R₂²(8) rings. For example, intermolecular C–H···O bonds in analogous compounds form 2D networks along specific crystallographic axes. Use Mercury or CrystalExplorer to visualize and quantify interactions .

Q. What experimental and computational approaches resolve stereochemical ambiguities in the (2E)-configuration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.